molecular formula C11H15N5S B3084071 4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol CAS No. 1142207-68-8

4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol

Cat. No. B3084071
CAS RN: 1142207-68-8
M. Wt: 249.34 g/mol
InChI Key: HMGWZUUFYNHQIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol (4-ADT) is a small molecule that has been studied for its potential applications in scientific research. 4-ADT is a thiol-containing heterocyclic compound with an amine functional group. It is a versatile compound that can be used for a variety of purposes including synthesis, drug development, and biochemistry. It has been used to synthesize a variety of compounds, including antifungal agents, anti-cancer agents, and anti-inflammatory agents. In addition, 4-ADT has been used in a variety of biochemical and physiological studies.

Scientific Research Applications

Photovoltaic Properties

The compound has been studied for its photovoltaic properties . The research focused on the synthesis, spectral characterization, and theoretical investigation of the photovoltaic properties of a similar compound . The study used density functional theory (DFT) along with time-dependent density functional theory (TD-DFT) to investigate the electronic, structural, reactivity, photophysical properties, and the photovoltaic properties .

Antimicrobial Activity

The compound has potential antimicrobial activity . A series of 4-(4-dimethylaminophenyl)pyridine derivatives were synthesized and tested for antimicrobial activity . Two of the derivatives were found to be highly active against M. luteum and C. tenuis test cultures .

Antitumor Activity

1,3,5-triazines, a class of compounds to which the given compound belongs, have shown antitumor activity . This suggests that the compound could potentially be used in cancer research and treatment .

Anticancer Activity

In addition to antitumor activity, 1,3,5-triazines have also demonstrated anticancer activity . This further supports the potential use of the compound in cancer research .

Antimalarial Activity

1,3,5-triazines have been found to possess antimalarial activity . This suggests that the compound could potentially be used in the development of antimalarial drugs .

Antiviral Activity

1,3,5-triazines have shown antiviral activity . This indicates that the compound could potentially be used in the development of antiviral drugs .

Mechanism of Action

Target of Action

Similar triazine derivatives have been investigated for their antimicrobial activity , suggesting that the compound may interact with microbial proteins or enzymes.

Mode of Action

It’s known that triazine derivatives can interact with various biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Biochemical Pathways

Given the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in microbes, such as cell wall synthesis, protein synthesis, or DNA replication.

Result of Action

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may lead to the death of microbial cells by disrupting essential cellular processes.

properties

IUPAC Name

4-amino-2-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-1,3,5-triazine-6-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5S/c1-16(2)8-5-3-7(4-6-8)9-13-10(12)15-11(17)14-9/h3-6,9H,1-2H3,(H4,12,13,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMGWZUUFYNHQIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NC(=S)NC(=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol
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4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol
Reactant of Route 6
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4-Amino-6-[4-(dimethylamino)phenyl]-1,6-dihydro-1,3,5-triazine-2-thiol

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